![molecular formula C8H16Br4NO4P B13951404 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol CAS No. 55190-39-1](/img/structure/B13951404.png)
2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol is an organic compound with the molecular formula C6H11Br4O4P. It is a derivative of phosphoramidic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high bromine content, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol typically involves the reaction of phosphoramidic acid with 2,3-dibromopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Phosphoramidic Acid with 2,3-Dibromopropanol: This step involves the nucleophilic substitution reaction where the hydroxyl group of 2,3-dibromopropanol reacts with the phosphoramidic acid, leading to the formation of the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to ensure consistent product quality.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification and Quality Control: The product is purified using industrial-scale techniques and subjected to rigorous quality control to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products Formed
Oxidation Products: Phosphoric acid derivatives with varying degrees of bromination.
Reduction Products: Less brominated derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used as a flame retardant in the plastics industry and as an additive in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol involves its interaction with molecular targets and pathways in biological systems. The compound’s high bromine content allows it to interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2,3-dibromopropyl) phosphate: Another brominated compound with similar applications in flame retardancy.
Tetrabromo-bisphenol A: A brominated flame retardant used in the plastics industry.
Hexabromocyclododecane: A brominated compound used as a flame retardant in various materials.
Uniqueness
2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol is unique due to its specific structure, which imparts distinct chemical properties. Its high bromine content and the presence of the phosphorylamino group make it a versatile compound with diverse applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in both research and industrial applications.
Properties
CAS No. |
55190-39-1 |
|---|---|
Molecular Formula |
C8H16Br4NO4P |
Molecular Weight |
540.81 g/mol |
IUPAC Name |
2-[bis(2,3-dibromopropoxy)phosphorylamino]ethanol |
InChI |
InChI=1S/C8H16Br4NO4P/c9-3-7(11)5-16-18(15,13-1-2-14)17-6-8(12)4-10/h7-8,14H,1-6H2,(H,13,15) |
InChI Key |
VJTSWFWOTCORGI-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NP(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


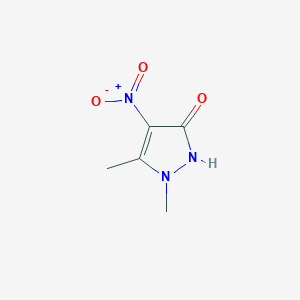

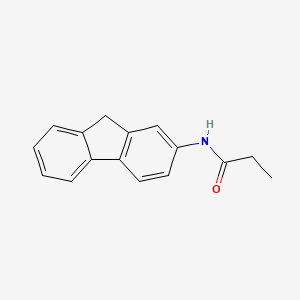
![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)
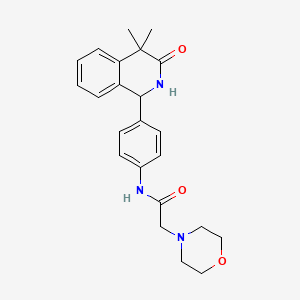
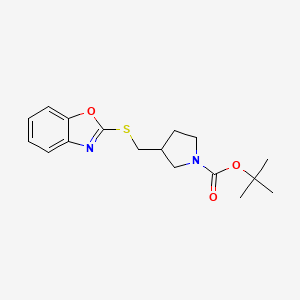
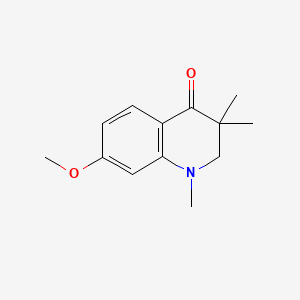
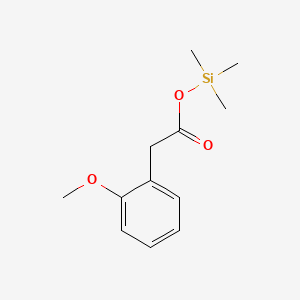
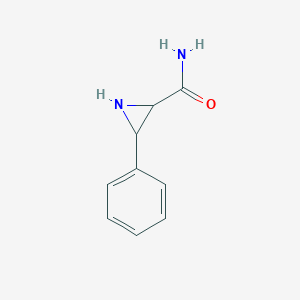
![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
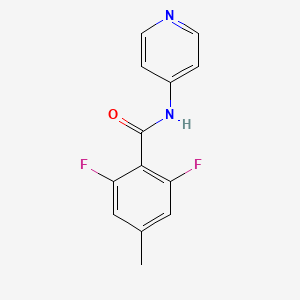
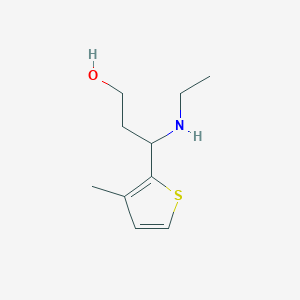
![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)
